

# (Z)-Pseudoginsenoside Rh2 vs 20(S)-Ginsenoside Rh2 anticancer activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-Pseudoginsenoside Rh2

Cat. No.: B15554199

[Get Quote](#)

An Objective Comparison of the Anticancer Activities of **(Z)-Pseudoginsenoside Rh2** and 20(S)-Ginsenoside Rh2 for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the anticancer properties of two ginsenoside derivatives: **(Z)-Pseudoginsenoside Rh2** and its stereoisomer 20(S)-Ginsenoside Rh2. Ginsenosides, the primary active components of Panax ginseng, have garnered significant attention for their potential therapeutic applications, particularly in oncology.<sup>[1][2]</sup> While both compounds exhibit anticancer effects, their potency and mechanisms of action differ, which is crucial for consideration in drug development. 20(S)-Ginsenoside Rh2 is a well-studied natural compound, recognized for its prominent growth-inhibitory effects on cancer cells compared to its 20(R) epimer.<sup>[3][4]</sup> **(Z)-Pseudoginsenoside Rh2**, a synthetic derivative of the natural ginsenoside Rh2, has also demonstrated significant antitumor activity.<sup>[5][6]</sup> This document synthesizes experimental data to objectively compare their performance, detailing their effects on cytotoxicity, apoptosis, and cell cycle regulation, along with the underlying signaling pathways.

## Comparative Anticancer Activity: Quantitative Data

The following tables summarize the quantitative data from various in vitro studies, providing a direct comparison of the efficacy of **(Z)-Pseudoginsenoside Rh2** and 20(S)-Ginsenoside Rh2 against several human cancer cell lines.

Table 1: Cytotoxicity (IC<sub>50</sub> Values)

The IC<sub>50</sub> value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC<sub>50</sub> value indicates a higher cytotoxic potency.

| Compound                            | Cell Line                           | Cancer Type                                                     | IC <sub>50</sub> Value | Citation |
|-------------------------------------|-------------------------------------|-----------------------------------------------------------------|------------------------|----------|
| (Z)-<br>Pseudoginsenoside<br>de Rh2 | A549                                | Lung<br>Adenocarcinoma                                          | 74.5 µM                | [5]      |
| SGC-7901                            | Gastric Cancer                      | >74.5 µM                                                        | [5]                    |          |
| 20(S)-<br>Ginsenoside Rh2           | HCT116                              | Colorectal<br>Cancer                                            | ~35 µM                 | [7]      |
| SW480                               | Colorectal<br>Cancer                | ~35 µM                                                          | [7]                    |          |
| ECA109                              | Esophageal<br>Squamous<br>Carcinoma | 2.9 µg/mL                                                       | [8]                    |          |
| TE-13                               | Esophageal<br>Squamous<br>Carcinoma | 3.7 µg/mL                                                       | [8]                    |          |
| HepG2                               | Liver Cancer                        | Not specified, but<br>significant<br>inhibition at 20-<br>60 µM | [9]                    |          |
| Du145                               | Prostate Cancer                     | Effective<br>inhibition<br>reported                             | [10]                   |          |
| MCF-7                               | Breast Cancer                       | Effective<br>inhibition<br>reported                             | [10]                   |          |
| MDA-MB-231                          | Breast Cancer                       | Effective<br>inhibition<br>reported                             | [10]                   |          |

Table 2: Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for anticancer agents. This table compares the ability of the two compounds to induce apoptosis.

| Compound                            | Cell Line      | Concentration                       | Apoptotic Rate (%) | Citation |
|-------------------------------------|----------------|-------------------------------------|--------------------|----------|
| (Z)-<br>Pseudoginsenoside<br>de Rh2 | A549           | 0 µM                                | 2.65%              | [5]      |
| 24 µM                               | 4.44%          | [5]                                 |                    |          |
| 48 µM                               | 14.1%          | [5]                                 |                    |          |
| 96 µM                               | 48.56%         | [5]                                 |                    |          |
| 20(S)-<br>Ginsenoside Rh2           | HepG2          | 0 µM                                | 3.75% ± 1.37%      | [9]      |
| 20 µM                               | 5.70% ± 1.04%  | [9]                                 |                    |          |
| 40 µM                               | 12.30% ± 2.10% | [9]                                 |                    |          |
| 60 µM                               | 34.26% ± 4.73% | [9]                                 |                    |          |
| Reh                                 | Not specified  | Concentration-dependent<br>increase | [11][12]           |          |

Table 3: Effect on Cell Cycle Distribution

Anticancer agents can inhibit cancer cell proliferation by arresting the cell cycle at specific phases.

| Compound                  | Cell Line        | Effect                                                                                | Citation |
|---------------------------|------------------|---------------------------------------------------------------------------------------|----------|
| (Z)-Pseudoginsenoside Rh2 | A549             | Not explicitly quantified, but linked to G2/M arrest via the Ras/Raf/ERK/p53 pathway. | [5]      |
| 20(S)-Ginsenoside Rh2     | HepG2 & SK-HEP-1 | G <sub>0</sub> /G <sub>1</sub> phase arrest                                           | [3]      |
| YD10B & Ca9-22            |                  | G <sub>0</sub> /G <sub>1</sub> phase arrest                                           | [13]     |
| Colorectal Cancer Cells   |                  | G <sub>0</sub> /G <sub>1</sub> phase arrest                                           | [14]     |
| HL-60 & U937              |                  | G <sub>1</sub> phase arrest                                                           | [15]     |
| MCF-7                     |                  | G <sub>0</sub> /G <sub>1</sub> phase arrest                                           | [16]     |
| Renal Cell Carcinoma      |                  | G <sub>1</sub> and G2M arrest (especially in combination with sunitinib)              | [17]     |

## Mechanisms of Action & Signaling Pathways

### (Z)-Pseudoginsenoside Rh2

**(Z)-Pseudoginsenoside Rh2** primarily induces apoptosis in cancer cells through the intrinsic, mitochondria-mediated pathway.<sup>[5]</sup> A key mechanism involves the excessive activation of the Ras/Raf/ERK signaling cascade, leading to the upregulation of the tumor suppressor protein p53.<sup>[5]</sup> This activation is associated with an increase in intracellular Reactive Oxygen Species (ROS). The signaling cascade culminates in the activation of caspase-9 and caspase-3, leading to programmed cell death.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: **(Z)-Pseudoginsenoside Rh2** induced apoptosis pathway.

## 20(S)-Ginsenoside Rh2

The anticancer activity of 20(S)-Ginsenoside Rh2 is multifaceted, involving the modulation of numerous signaling pathways to induce cell cycle arrest, apoptosis, and autophagy, while inhibiting proliferation and metastasis.[\[1\]](#)[\[2\]](#)

- Cell Cycle Arrest: It frequently causes G<sub>0</sub>/G<sub>1</sub> phase arrest by targeting the HSP90A-Cdc37 chaperone system, which leads to the downregulation of key cell cycle regulators like CDK2, CDK4, and CDK6.[\[3\]](#) It also upregulates CDK inhibitors such as p21 and p27.[\[3\]](#)[\[15\]](#)
- Apoptosis: 20(S)-Ginsenoside Rh2 induces apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is triggered by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[\[11\]](#)[\[12\]](#) In some cells, it can upregulate death receptors like Fas and DR5 to activate the extrinsic pathway via caspase-8.[\[8\]](#) The p53 pathway also plays a role in mediating this apoptotic response.[\[7\]](#)
- Inhibition of Proliferation and Metastasis: It can suppress cancer cell growth and invasion by inhibiting signaling pathways such as Src/Raf/ERK, Akt/GSK3 $\beta$ , and Axl.[\[13\]](#)[\[14\]](#)[\[18\]](#)



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The ways for ginsenoside Rh2 to fight against cancer: the molecular evidences in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of Ginsenoside Rh2: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 20(S)-Ginsenoside Rh2 Induce the Apoptosis and Autophagy in U937 and K562 Cells [mdpi.com]
- 5. Pseudo-Ginsenoside Rh2 induces A549 cells apoptosis via the Ras/Raf/ERK/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer cell activity of pseudo-ginsenoside Rh2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. e-jarb.org [e-jarb.org]
- 11. 20S-Ginsenoside Rh2 induces apoptosis in human Leukaemia Reh cells through mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. 20(S)-Ginsenoside Rh2 Suppresses Oral Cancer Cell Growth by Inhibiting the Src-Raf-ERK Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 14. 20 (S)-ginsenoside Rh2 inhibits colorectal cancer cell growth by suppressing the Axl signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ginsenoside Rh2 induces cell cycle arrest and differentiation in human leukemia cells by upregulating TGF- $\beta$  expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ginsenoside Rh2-mediated G1 Phase Cell Cycle Arrest in Human Breast Cancer Cells Is Caused by p15Ink4B and p27Kip1-dependent Inhibition of Cyclin-dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginsenoside Rh2 sensitizes the anti-cancer effects of sunitinib by inducing cell cycle arrest in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ginsenoside 20(S)-Rh2 exerts anti-cancer activity through the Akt/GSK3 $\beta$  signaling pathway in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Z)-Pseudoginsenoside Rh2 vs 20(S)-Ginsenoside Rh2 anticancer activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554199#z-pseudoginsenoside-rh2-vs-20-s-ginsenoside-rh2-anticancer-activity]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)